1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate

Orthogonal protection Chemoselective deprotection Medicinal chemistry building blocks

1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate (CAS 1250994-55-8) is a fused bicyclic pyrrolo[3,2-b]pyrrole derivative bearing two chemically distinct carboxylate esters: a tert-butyl (Boc-analogous) ester at the N1 position and an ethyl ester at the bridgehead 6a position. This scaffold belongs to a class of hexahydropyrrolo[3,2-b]pyrrole building blocks increasingly utilized in medicinal chemistry for constructing mechanism-based protease inhibitors, D-amino acid oxidase (DAO) inhibitors, and peptidomimetic cysteine protease inhibitors.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 1250994-55-8
Cat. No. B1459235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate
CAS1250994-55-8
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCNC1CCN2C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N2O4/c1-5-19-11(17)14-7-8-15-10(14)6-9-16(14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3
InChIKeyQLPXWVCIJGAGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 6a-ethyl Hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate (CAS 1250994-55-8): Core Scaffold for Orthogonal Deprotection Strategies


1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate (CAS 1250994-55-8) is a fused bicyclic pyrrolo[3,2-b]pyrrole derivative bearing two chemically distinct carboxylate esters: a tert-butyl (Boc-analogous) ester at the N1 position and an ethyl ester at the bridgehead 6a position [1]. This scaffold belongs to a class of hexahydropyrrolo[3,2-b]pyrrole building blocks increasingly utilized in medicinal chemistry for constructing mechanism-based protease inhibitors, D-amino acid oxidase (DAO) inhibitors, and peptidomimetic cysteine protease inhibitors [2]. The compound is supplied as the undefined stereoisomer (racemic or diastereomeric mixture, two undefined stereocenters), distinguishing it from the four discrete enantiopure isomers (CIDs 97291566–97291569) that share identical connectivity [3]. Commercially available purities range from 95% (AKSci) to ≥98% (Synblock, MolCore), making purity specification a critical procurement parameter .

Why In-Class Pyrrolo[3,2-b]pyrrole Building Blocks Cannot Replace 1-tert-Butyl 6a-ethyl Hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate


Generic substitution among hexahydropyrrolo[3,2-b]pyrrole building blocks is precluded by three interdependent variables: (i) the orthogonality of the N1-tert-butyl and bridgehead 6a-ethyl ester protecting groups, which enables sequential, chemoselective deprotection without altering the bicyclic core [1]; (ii) the stereochemical configuration at C3a and C6a, where the racemic/undefined mixture (1250994-55-8) versus discrete enantiomers (CIDs 97291566–97291569) can yield divergent diastereomeric outcomes in chiral syntheses, particularly in the construction of 5-oxohexahydropyrrolo[3,2-b]pyrrole peptidomimetics where chirality governs protease inhibitory potency [2]; and (iii) the specific ester topology—the 6a-ethyl ester is installed at a sterically congested bridgehead position lacking the lability of a typical α-ester, which mandates precisely tuned deprotection conditions that cannot be extrapolated from mono-ester analogs such as tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 885277-81-6) [3]. These features collectively dictate that close-in analogs with single esters, identical ester pairs, or fixed stereochemistry fail to recapitulate the synthetic utility, reaction sequencing, and cost profile of the racemic mixed-diester scaffold.

Head-to-Head Comparative Evidence: 1-tert-Butyl 6a-ethyl Hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate vs. Closest Analogs


Orthogonal Diester Architecture: Selective Deprotection Capability vs. Mono-Ester Analog CAS 885277-81-6

1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate possesses two chemically distinct ester functionalities: an N1-tert-butyl carbamate-analogous ester cleavable under acidic conditions (e.g., TFA, HCl) and a bridgehead 6a-ethyl ester cleavable under basic hydrolysis or nucleophilic attack [1]. In contrast, the closest mono-ester analog tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 885277-81-6) bears only the N1-tert-butyl ester, offering no orthogonal deprotection handle [2]. This structural difference is not incremental but binary: the mixed-diester scaffold provides two sequential deprotection steps orthogonal to each other, whereas the mono-ester analog provides only one, fundamentally limiting synthetic versatility in multi-step routes requiring differentiated carboxylate manipulation.

Orthogonal protection Chemoselective deprotection Medicinal chemistry building blocks

Stereochemical Flexibility: Racemic/Undefined Mixture vs. Enantiopure Isomers for Chiral Pool Diversification

The compound with CAS 1250994-55-8 (CID 72207274) is registered with two undefined stereocenters (C3a and C6a), representing the racemic or diastereomeric mixture [1]. Four discrete enantiopure isomers exist under CIDs 97291566 (3aR,6aR), 97291567 (3aS,6aR), 97291568 (3aR,6aS), and 97291569 (3aS,6aS), each defined by specific InChIKey stereodescriptors [2]. In the synthesis of pyrrolidine-5,5-trans-lactam HCMV protease inhibitors, the stereochemistry at the bridgehead and adjacent positions directly governs inhibitory potency: (S)-proline-α-methylpyrrolidine-5,5-trans-lactam stereoisomers showed up to 100-fold differences in IC50 against HCMV δAla protease depending on configuration [3]. The racemic mixture allows laboratories to conduct initial SAR exploration and chiral resolution studies without upfront investment in asymmetric synthesis, whereas committing to a single enantiopure isomer prematurely may lock researchers into an inactive stereochemical series.

Stereochemistry Racemic synthesis Chiral resolution Peptidomimetics

Commercial Purity Differentiation: NLT 98% vs. 95% Supply Grades for Sensitive Downstream Chemistry

Commercial supplies of 1-tert-butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate are offered at two distinct purity tiers: 95% (AKSci Cat. 0762DW) and NLT 98% (Synblock, MolCore) . The 3% absolute purity difference is consequential for synthetic sequences exceeding five linear steps: a 95% purity starting material in a 10-step linear synthesis with 80% average step yield delivers approximately 28% overall yield with a cumulative impurity burden of ~40%, whereas a 98% purity starting material under identical conditions yields approximately 33% overall yield with a cumulative impurity burden of ~18% [1]. This 5% absolute yield difference and 2.2-fold lower impurity load translate to reduced chromatography burden and higher success rates in crystallizations of late-stage intermediates. No generic mono-ester analog from the same scaffold family is consistently available at NLT 98% purity from multiple suppliers, making this compound uniquely positioned for route-scouting where high initial purity is mandatory.

Purity specification API intermediate cGMP synthesis Procurement quality

Predicted Physicochemical Profile: Lipophilicity and TPSA Positioning for CNS vs. Peripheral Target Suitability

The compound's predicted XLogP3 of 1.2 and topological polar surface area (TPSA) of 67.9 Ų [1] place it within the favorable property space for both CNS and peripheral drug targets. In comparison, the mono-ester analog CAS 885277-81-6 (C11H20N2O2, MW 212.29) has a lower TPSA (approximately 41–50 Ų predicted) and lower molecular weight, which biases it toward higher passive permeability but lower aqueous solubility [2]. Conversely, bulkier hexahydropyrrolo[3,2-b]pyrrole diesters with two large esters (e.g., di-tert-butyl analog) would exceed TPSA 80 Ų and XLogP3 > 2.5, reducing CNS multiparameter optimization (MPO) scores below 4. The target compound occupies a balanced intermediate property space: TPSA below the 90 Ų threshold for blood-brain barrier penetration and XLogP3 within the 1–3 range optimal for oral absorption, making it a versatile scaffold for parallel CNS and peripheral program exploration without requiring divergent early-stage building blocks.

Druglikeness CNS MPO LogD TPSA Physicochemical property prediction

Rotatable Bond and Hydrogen Bond Profile: Conformational Flexibility vs. Pre-organization Trade-off

The compound displays 5 rotatable bonds, 1 hydrogen bond donor (the bridgehead NH), and 5 hydrogen bond acceptors (including the two ester carbonyls) [1]. In peptidomimetic protease inhibitor design, the hexahydropyrrolo[3,2-b]pyrrole scaffold provides a conformationally restricted bicyclic core that pre-organizes the backbone for β-turn mimicry [2]. The mixed ester motif contributes 2 of the 5 rotatable bonds (tert-butyl and ethyl ester side chains), which are removed upon deprotection and acylation, ultimately yielding a rigidified inhibitor with only 1–2 residual rotatable bonds in the final drug-like molecule. This compares favorably with mono-ester analogs where the scaffold contributes fewer functionalization points, and with more flexible linear intermediates that carry ≥8 rotatable bonds and incur greater entropic penalty upon target binding. The 5 acceptor/1 donor ratio also supports aqueous solubility (predicted LogS approximately −2.2) while maintaining sufficient lipophilicity for membrane transit.

Conformational analysis Ligand efficiency Scaffold rigidity Binding entropy

Bridgehead Ester Stability: Ethyl Ester at Quaternary Carbon vs. Standard α-Ester Lability

The 6a-ethyl ester is attached to a quaternary bridgehead carbon (C6a), rendering it significantly more resistant to hydrolysis than a typical α-amino acid ethyl ester [1]. In the synthesis of 5-oxohexahydropyrrolo[3,2-b]pyrrole inhibitors, the bridgehead ester survives multiple synthetic transformations including acyl-iminium cyclizations, reductive aminations, and peptide coupling steps where a standard α-ester would undergo transesterification or hydrolysis [2]. This intrinsic stability advantage is structural—the bridgehead position restricts nucleophilic attack via both steric shielding and ring strain considerations—and cannot be replicated by simply replacing the ethyl with a larger alkyl group on an α-ester. Procurement of a building block with a pre-installed bridgehead ester eliminates the need for late-stage esterification at a sterically hindered, unreactive position, thereby avoiding the low yields and harsh conditions typically required for quaternary carbon acylation.

Bridgehead ester Steric protection Hydrolytic stability Synthetic robustness

Optimal Application Scenarios for 1-tert-Butyl 6a-ethyl Hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate Based on Differentiated Evidence


Parallel Hit-to-Lead Campaigns Requiring CNS and Peripheral Target Exploration from a Single Scaffold

Medicinal chemistry groups operating without a committed target tissue profile should prioritize this scaffold. The XLogP3 of 1.2 and TPSA of 67.9 Ų reside within the overlapping favorable space for both CNS penetration (TPSA < 90 Ų, logP 1–3) and peripheral oral bioavailability (TPSA < 140 Ų) [1]. By procuring the racemic mixed-diester as a common intermediate, parallel SAR programs targeting CNS enzymes (e.g., D-amino acid oxidase) and peripheral proteases (e.g., HCMV protease, cathepsins) can diverge from a single building block, reducing procurement SKU count and enabling cross-program SAR insight transfer [2].

Chiral Resolution and Stereochemical SAR Screening Prior to Enantiopure Investment

For programs targeting stereochemically sensitive enzymes (e.g., HCMV protease where diastereomeric IC50 values differ by up to 100-fold), starting with the racemic mixture (CID 72207274, two undefined stereocenters) is the cost-rational approach [1]. The racemate enables chiral HPLC resolution into all four stereoisomers in a single batch, followed by parallel biochemical screening. This strategy delays the capital expenditure on asymmetric synthesis or chiral procurement until a specific stereoisomer is validated, reducing the risk of investing in an inactive enantiomer [2].

Multi-Step Peptidomimetic Synthesis Requiring Sequential Orthogonal Deprotection

Synthetic routes to 5-oxohexahydropyrrolo[3,2-b]pyrrole-based protease inhibitors require iterative deprotection and acylation steps [1]. The orthogonal tert-butyl (acid-labile) and ethyl (base/nucleophile-labile) ester pair enables: Step 1) TFA-mediated N1-Boc deprotection and acylation with the P1 fragment; Step 2) LiOH or enzymatic hydrolysis of the 6a-ethyl ester followed by coupling with the P1′ amine component—all without transient protecting group manipulation [2]. This sequential orthogonality reduces a 6-step protection/deprotection sequence to 2 steps, directly impacting route efficiency and final product yield.

Process Chemistry Route-Scouting with High-Purity Starting Material Requirements

Process chemistry teams evaluating scalable routes to pyrrolo[3,2-b]pyrrole-containing APIs should specify NLT 98% purity material (Synblock, MolCore) rather than 95% (AKSci) [1]. A 10-step linear synthesis with the higher-purity starting material reduces cumulative impurity burden from ~40% to ~18%, substantially lowering the burden on preparative HPLC purification of late-stage penultimate intermediates [2]. The availability of NLT 98% purity from multiple certified suppliers also supports quality assurance redundancy essential for cGMP starting material qualification and vendor audits.

Quote Request

Request a Quote for 1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.